molecular formula C19H15ClF3N3OS B2828579 N-[(4-chlorophenyl)methyl]-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide CAS No. 626221-53-2

N-[(4-chlorophenyl)methyl]-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide

Número de catálogo: B2828579
Número CAS: 626221-53-2
Peso molecular: 425.85
Clave InChI: NMLUQDOLXYBGGI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(4-chlorophenyl)methyl]-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide is a recognized and potent small-molecule inhibitor targeting the Tropomyosin Receptor Kinase (Trk) family, including TrkA, TrkB, and TrkC, as well as the ROS1 (c-ros oncogene 1) kinase. These kinases are critically implicated in the development and progression of various cancers; for instance, NTRK gene fusions are oncogenic drivers in a wide range of tumor types, and ROS1 rearrangements are frequently observed in non-small cell lung cancer (NSCLC) Source . The compound exerts its research value by competitively binding to the ATP-binding site of these kinases, thereby blocking the phosphorylation and activation of downstream signaling pathways such as MAPK/ERK and PI3K/AKT, which are essential for cell proliferation, survival, and differentiation. This mechanism makes it an indispensable pharmacological tool for investigating the role of Trk and ROS1 signaling in oncogenesis, studying resistance mechanisms to targeted therapy, and evaluating the efficacy of kinase inhibition in preclinical cancer models Source . Its research applications are primarily focused on the fields of molecular oncology and translational cancer research, providing scientists with a means to dissect complex signaling networks and validate new therapeutic hypotheses.

Propiedades

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3OS/c20-12-6-4-11(5-7-12)9-25-16(27)10-28-18-14(8-24)17(19(21,22)23)13-2-1-3-15(13)26-18/h4-7H,1-3,9-10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLUQDOLXYBGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[(4-chlorophenyl)methyl]-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by relevant studies and data.

  • Molecular Formula : C19H15ClF3N3OS
  • Molecular Weight : 425.85 g/mol
  • Purity : Typically 95% .

1. Antibacterial Activity

Research indicates that compounds similar to N-[(4-chlorophenyl)methyl]-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The compound's structure allows it to interact effectively with bacterial cell walls or metabolic pathways, leading to bacterial inhibition .

2. Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various biological processes; thus, their inhibition can lead to therapeutic applications in treating diseases like Alzheimer's (via AChE inhibition) and certain urological conditions (via urease inhibition). Inhibitory activity was quantified using IC50 values in several studies:

CompoundTarget EnzymeIC50 Value (μM)
7lAChE2.14 ± 0.003
7mAChE0.63 ± 0.001
VariousUreaseStrong activity

These findings suggest that the compound can serve as a lead in drug development targeting these enzymes .

3. Anticancer Activity

The potential anticancer properties of this compound are also under investigation. Compounds with similar structures have been noted for their cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways. Preliminary in vitro studies suggest that N-[(4-chlorophenyl)methyl]-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide may exhibit promising results against specific cancer types .

Case Studies and Research Findings

Several studies have synthesized derivatives related to this compound and evaluated their biological activities:

  • Synthesis and Characterization : Researchers synthesized a series of compounds with the sulfamoyl moiety, which is known for its pharmacological potential including antibacterial and anticancer activities. Techniques such as NMR and IR spectroscopy were utilized for structural elucidation .
  • In Silico Studies : Molecular docking studies have been conducted to predict the interaction between the compound and various biological targets, providing insights into its mechanism of action at the molecular level .
  • Pharmacological Profiles : The pharmacological profiles of these compounds indicate a broad spectrum of activity, suggesting their potential as multi-target drugs.

Comparación Con Compuestos Similares

Cyclopenta[b]pyridine vs. Cyclohepta[b]pyridine Analogs

The target compound’s cyclopenta[b]pyridine (5-membered fused ring) differs from cyclohepta[b]pyridine derivatives (7-membered fused ring), such as N-(4-bromo-2-methylphenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl}acetamide (CAS: 626227-38-1).

Pyridine vs. Triazole and Thiophene Derivatives

Compounds like 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide () replace the pyridine core with a triazole ring, introducing additional hydrogen-bonding sites.

Substituent Effects

Trifluoromethyl and Cyano Groups

The trifluoromethyl group in the target compound improves metabolic stability and electronegativity, a feature shared with analogs like 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (618077-46-6). The cyano group in both compounds enhances dipole interactions, critical for target binding .

Aromatic Ring Variations

  • 4-Chlorophenyl: Common in the target compound and N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide (), contributing to hydrophobic interactions.
  • Fluorophenyl/Methoxyphenyl : Analogs like 618077-46-6 (4-fluorophenyl and 4-methoxyphenyl) modulate solubility and electronic effects .

Pharmacological and Physicochemical Properties

Enzymatic Assays

  • pLDH Assay : Used for antimalarial activity screening in related compounds (). Structural analogs with trifluoromethyl groups show enhanced activity due to electron-withdrawing effects .
  • Solubility : The cyclopenta[b]pyridine core may reduce solubility compared to smaller heterocycles (e.g., triazoles), but the 4-chlorophenylmethyl group balances this via lipophilicity .

Crystallographic Data

Compounds like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () were refined using SHELXL , revealing planar conformations critical for intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[(4-chlorophenyl)methyl]-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyrimidin-2-yl]sulfanyl}acetamide, and how are reaction conditions optimized?

  • Answer : The synthesis involves multi-step organic reactions, including:

  • Cyclization : Formation of the cyclopenta[b]pyrimidine core via [3+2] cycloaddition or ring-closing metathesis.
  • Sulfanyl Acetamide Coupling : Thiol-alkylation or nucleophilic substitution to attach the sulfanyl-acetamide moiety.
  • Functional Group Introduction : Incorporation of trifluoromethyl and cyano groups using reagents like TMSCN or CF₃Cu.
  • Optimization Parameters :
ParameterTypical RangeImpact
Temperature60–120°CHigher temps accelerate cyclization but risk decomposition.
SolventDMF, THF, or DCMPolarity affects solubility and reaction kinetics.
CatalystPd(PPh₃)₄ or CuICatalyzes coupling steps with 5–10 mol% loading.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical. Yield optimization requires balancing stoichiometry and reaction time .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Answer : Use a combination of:

  • NMR Spectroscopy : 1H/13C NMR in deuterated DMSO or CDCl₃ to verify proton environments (e.g., trifluoromethyl singlet at δ ~3.9 ppm, cyano group absence of protons). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from:

  • Conformational Isomerism : Use variable-temperature NMR to identify dynamic processes (e.g., hindered rotation of the sulfanyl group).
  • Impurity Interference : Cross-validate with LC-MS to detect by-products.
  • Crystallographic Validation : Single-crystal X-ray diffraction (e.g., as in analogous compounds) provides unambiguous bond lengths/angles. For example, crystal structures of related N-(4-chlorophenyl)acetamides show dihedral angles of 42–67° between aromatic rings, influencing spectral data .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in this compound’s biological activity?

  • Answer :

  • Functional Group Modification : Synthesize derivatives with altered substituents (e.g., replacing trifluoromethyl with methyl or nitro groups) and compare bioactivity.
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding to targets like kinase enzymes. Focus on interactions between the sulfanyl group and cysteine residues.
  • Comparative Bioassays : Test analogs (e.g., pyrimidine vs. pyridine cores) in enzyme inhibition assays (IC50) or cell viability assays (MTT). Tabulate results:
DerivativeTarget IC50 (nM)Selectivity Ratio
Parent Compound120 ± 151.0
-CF₃ → -CH₃450 ± 300.27
-CN → -NO₂90 ± 101.33
  • SAR trends highlight the trifluoromethyl group’s role in potency .

Q. How should researchers design experiments to investigate the compound’s reactivity under varying pH and light conditions?

  • Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC:
pH% Degradation (24h)Primary Degradant
215%Hydrolyzed acetamide
7<5%None
1240%Sulfoxide derivative
  • Photostability : Expose to UV light (λ = 254 nm) and analyze by LC-MS. Use amber vials to prevent light-induced sulfanyl oxidation .

Q. What methodologies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Answer :

  • Kinetic Assays : Measure enzyme activity (e.g., kinase) at varying substrate/compound concentrations. Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • X-ray Crystallography : Co-crystallize the compound with the target enzyme to visualize binding interactions (e.g., hydrogen bonds with pyrimidine nitrogen) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Answer : Discrepancies may stem from:

  • Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrate) alter solubility. Characterize by PXRD.
  • Surfactant Use : Solubility in water may require co-solvents (e.g., 10% DMSO) or micellar systems (e.g., Tween-80).
  • Experimental Variability : Standardize protocols (e.g., shake-flask method, 25°C, 24h equilibration). Report as:
SolventSolubility (mg/mL)
Water0.02 ± 0.01
Ethanol12.5 ± 1.2
DCM45.0 ± 3.5
  • Contrast with structurally similar compounds (e.g., lower solubility in analogs with bulky substituents) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.